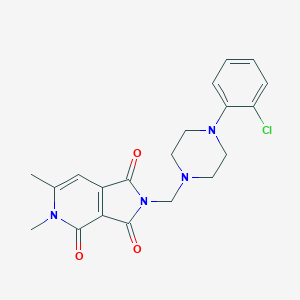
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as CP-154,526 and is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. In
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is through its selective antagonism of the CRF receptor. CRF is a neuropeptide that plays a key role in the body's stress response system. By blocking the CRF receptor, 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- can reduce the physiological and behavioral responses to stress.
Effets Biochimiques Et Physiologiques
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has been shown to have several biochemical and physiological effects. It can reduce the release of stress hormones such as cortisol and ACTH, and it can also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. In addition, it has been shown to increase the activity of the serotonergic system, which is involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- in lab experiments is its selectivity for the CRF receptor, which allows for more specific targeting of the stress response system. However, one limitation is that its effects may vary depending on the animal model and the specific stressor used.
Orientations Futures
There are several future directions for research on 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-. One direction is to investigate its potential as a treatment for stress-related disorders in humans. Another direction is to explore its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- involves several steps. The first step is the reaction of 2,4-dimethylpyrrole with ethyl acetoacetate in the presence of a base to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,6-dimethylpyridine-3,5-dicarboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine and 2-chlorobenzyl chloride to form the final product, 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-.
Applications De Recherche Scientifique
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated as a potential treatment for stress-related disorders such as anxiety and depression.
Propriétés
Numéro CAS |
147297-08-3 |
|---|---|
Nom du produit |
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- |
Formule moléculaire |
C20H21ClN4O3 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5,6-dimethylpyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C20H21ClN4O3/c1-13-11-14-17(19(27)22(13)2)20(28)25(18(14)26)12-23-7-9-24(10-8-23)16-6-4-3-5-15(16)21/h3-6,11H,7-10,12H2,1-2H3 |
Clé InChI |
IKUVOGKELFJIPW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=CC=C4Cl |
SMILES canonique |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=CC=C4Cl |
Autres numéros CAS |
147297-08-3 |
Synonymes |
8-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-3,4-dimethyl-3,8-diazabic yclo[4.3.0]nona-4,10-diene-2,7,9-trione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



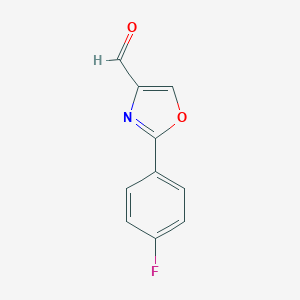
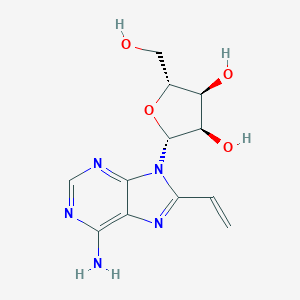
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
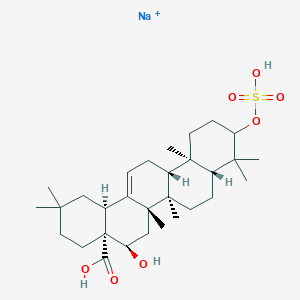
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
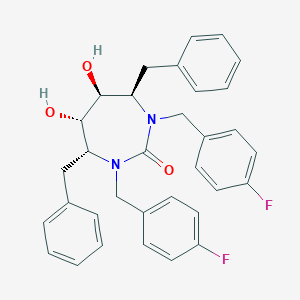
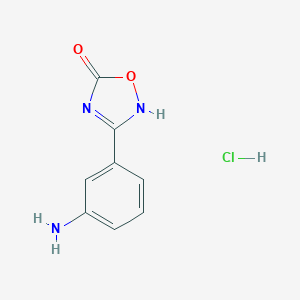
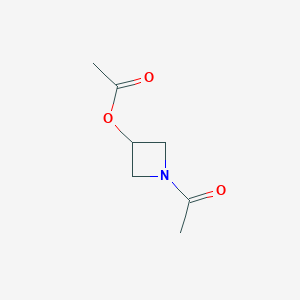
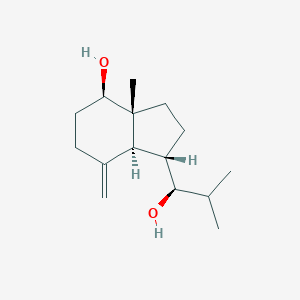
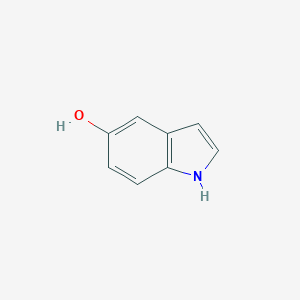
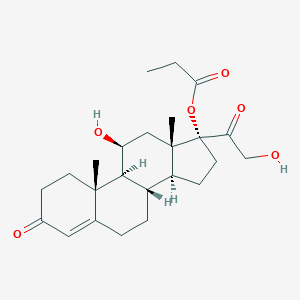
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)